molecular formula C9H15N B12563733 Non-4-enenitrile CAS No. 144270-74-6

Non-4-enenitrile

Cat. No.: B12563733
CAS No.: 144270-74-6
M. Wt: 137.22 g/mol
InChI Key: SZOZLQBIUISGSD-UHFFFAOYSA-N
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Description

Non-4-enenitrile (C9H15N) is an organic compound featuring both a nitrile group (-C≡N) and a non-4-ene hydrocarbon chain, making it an unsaturated nitrile of interest for laboratory research . The nitrile functional group is a key building block in organic synthesis due to its strong electron-withdrawing nature and its ability to be converted into other valuable functional groups, such as carboxylic acids, amides, and amines . In research settings, compounds with nitrile moieties are widely utilized in pharmaceutical discovery and development. The nitrile group can enhance a molecule's binding affinity to its biological target and improve its pharmacokinetic profile, making it a valuable structural feature in medicinal chemistry . Furthermore, α-olefinated nitriles, which share structural similarities with this compound, serve as key precursors in synthesizing various heterocycles and are investigated for their potential bioactivities, including enzyme inhibition and antioxidant properties . Intended Use & Handling Notice: This product is labeled For Research Use Only (RUO) . It is expressly not intended for use in the diagnosis of disease or other conditions, or in the cure, mitigation, treatment, or prevention of disease in humans or animals . RUO products are not subject to the evaluation for accuracy, specificity, and precision required for in vitro diagnostic (IVD) medical devices . This product must not be used for personal or clinical purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

144270-74-6

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

non-4-enenitrile

InChI

InChI=1S/C9H15N/c1-2-3-4-5-6-7-8-9-10/h5-6H,2-4,7-8H2,1H3

InChI Key

SZOZLQBIUISGSD-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCC#N

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Non 4 Enenitrile

Reactions at the Nitrile (–C≡N) Functional Group

The nitrile group is a versatile functional group characterized by a carbon-nitrogen triple bond. This bond's polarity, with an electrophilic carbon atom and a nucleophilic nitrogen atom (though the lone pair is held tightly), allows for a variety of transformations.

Acid-Catalyzed Hydrolysis: The reaction is typically carried out by heating the nitrile under reflux with a dilute acid, such as hydrochloric acid. libretexts.org The mechanism proceeds in two main stages:

Formation of the Amide: The first step is the protonation of the nitrile's nitrogen atom by the acid catalyst (e.g., H₃O⁺). This protonation makes the nitrile carbon significantly more electrophilic. youtube.com A water molecule then acts as a nucleophile, attacking the electrophilic carbon. Subsequent deprotonation and tautomerization (of the resulting imidic acid) yield an amide intermediate. chemistrysteps.com

Hydrolysis of the Amide: The amide is then hydrolyzed to a carboxylic acid through a mechanism analogous to the acid-catalyzed hydrolysis of esters. chemistrysteps.comchemguide.co.uk The final products are the carboxylic acid (non-5-enoic acid) and an ammonium (B1175870) salt (e.g., ammonium chloride). libretexts.org

Base-Catalyzed Hydrolysis: In basic hydrolysis, the nitrile is heated with an aqueous solution of a strong base, like sodium hydroxide (B78521). libretexts.org

Formation of the Amide: The mechanism begins with the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbon of the nitrile group. chemistrysteps.comyoutube.com The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide. chemistrysteps.com

Hydrolysis of the Amide: The amide undergoes further hydrolysis. The hydroxide ion attacks the carbonyl carbon of the amide, leading to a tetrahedral intermediate. The elimination of the amide anion (⁻NH₂) and subsequent deprotonation of the initially formed carboxylic acid by the strong base results in a carboxylate salt (e.g., sodium non-5-enoate). chemistrysteps.commasterorganicchemistry.com To obtain the free carboxylic acid, a final acidification step is required. libretexts.org Ammonia (B1221849) is also produced as a byproduct. libretexts.org

ConditionCatalyst/ReagentIntermediateFinal Product (before workup)
AcidicH₃O⁺ (e.g., aq. HCl)Non-4-enamideNon-5-enoic acid and Ammonium salt
BasicOH⁻ (e.g., aq. NaOH)Non-4-enamideNon-5-enoate salt and Ammonia

The nitrile group can be reduced to either a primary amine or an imine, which can then be hydrolyzed to an aldehyde, depending on the reducing agent used. chemistrysteps.com

Reduction to Primary Amines with Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a powerful reducing agent capable of reducing nitriles to primary amines. masterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. chemistrysteps.com This initial addition forms an imine salt intermediate. A second hydride transfer then reduces the imine salt to an amine derivative, which, upon aqueous workup, yields the primary amine (non-4-en-1-amine). chemistrysteps.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles. masterorganicchemistry.comchemguide.co.uk

Partial Reduction to Imines/Aldehydes with Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a less reactive, bulkier reducing agent that allows for the partial reduction of nitriles. masterorganicchemistry.comchemistrysteps.com When one equivalent of DIBAL-H is used at low temperatures (e.g., -78 °C), the reaction stops at the imine stage. chemistrysteps.comic.ac.uk The mechanism involves the coordination of the Lewis acidic aluminum center to the nitrile nitrogen, followed by the intramolecular delivery of a hydride to the carbon. masterorganicchemistry.comchemistrysteps.com The resulting aluminum-imine complex is stable at low temperatures. ic.ac.uk An aqueous workup then hydrolyzes the imine to an aldehyde (non-4-enal). chemistrysteps.commasterorganicchemistry.com If the reaction is allowed to warm or if excess DIBAL-H is used, further reduction to the primary amine can occur. chemistrysteps.com

ReagentReaction ConditionsIntermediate ProductFinal Product (after workup)
LiAlH₄ (Lithium Aluminum Hydride)Ether solvent, followed by aqueous workupImine saltNon-4-en-1-amine
DIBAL-H (Diisobutylaluminum Hydride)Low temperature (-78 °C), followed by aqueous workupImineNon-4-enal

Grignard reagents (R-MgX) are potent nucleophiles that add to the electrophilic carbon of the nitrile group, providing an effective method for the synthesis of ketones. masterorganicchemistry.compressbooks.pub

The mechanism begins with the nucleophilic attack of the carbanionic portion of the Grignard reagent on the nitrile carbon, breaking one of the pi bonds of the triple bond. masterorganicchemistry.comlibretexts.org This addition forms a tetrahedral intermediate, which is a magnesium salt of an imine. This intermediate is stable until an aqueous acid workup is performed. masterorganicchemistry.com The addition of aqueous acid protonates the nitrogen, leading to the formation of an imine. The imine is then hydrolyzed by water, in a process similar to the final step of DIBAL-H reduction, to yield a ketone. masterorganicchemistry.com For Non-4-enenitrile, reaction with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) followed by hydrolysis would yield undec-5-en-2-one.

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions to form heterocyclic systems. numberanalytics.com

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful reaction for constructing five-membered heterocyclic rings. numberanalytics.comnih.gov In this reaction, a 1,3-dipole reacts with a dipolarophile. While nitriles can act as dipolarophiles, the reaction is common between a nitrile N-oxide (as the 1,3-dipole) and an alkene or alkyne. nih.govyoutube.com

Nitrile N-oxides are versatile 1,3-dipoles that can react with the C≡N bond of another nitrile, such as this compound. youtube.com This reaction would lead to the formation of a 1,2,4-oxadiazole (B8745197) ring system. researchgate.net The mechanism is a concerted pericyclic reaction where the two components add to each other in a single step. mdpi.com These reactions are valuable for synthesizing heterocyclic compounds that are important in medicinal chemistry. nih.gov

Beyond [3+2] cycloadditions, the nitrile group is a key precursor for a wide variety of nitrogen-containing heterocycles. rsc.orgmdpi.com The synthesis of these complex molecules often involves multi-step sequences or cascade reactions where the nitrile group is a crucial participant. rsc.orgclockss.org For example, nitriles can be involved in formal [2+2+2] cycloaddition strategies to construct substituted pyridine (B92270) rings. nih.gov These reactions may proceed through pericyclic cascade mechanisms, highlighting the versatility of the unactivated cyano group as a reaction partner. nih.gov Such synthetic strategies are of great interest for producing compounds with significant biological activity. mdpi.commdpi.com

Cycloaddition Reactions Involving the Nitrile Triple Bond

Transformations Involving the Alkene (–C=C–) Functional Group at the 4-Position

The carbon-carbon double bond is a region of high electron density, making it susceptible to attack by electrophiles and a versatile participant in various concerted and radical reactions. libretexts.org

Electrophilic addition is a cornerstone reaction of alkenes. The process is initiated by an electrophile attracting the electron pair from the alkene's π-bond. chemguide.co.uk This forms a new sigma bond and a carbocation intermediate, which is then attacked by a nucleophile to yield the final addition product. libretexts.org

Reaction TypeReagent (HX)Typical SolventExpected Major Product
HydrohalogenationHBrAcetic Acid or CH₂Cl₂5-Bromononanenitrile
HydrohalogenationHClDiethyl Ether5-Chlorononanenitrile
Acid-Catalyzed HydrationH₂O, H₂SO₄ (cat.)Water/THF5-Hydroxynonanenitrile

Pericyclic reactions are concerted processes that occur via a cyclic transition state without the formation of intermediates. ucl.ac.uk The reactivity of this compound in these transformations is primarily dictated by the alkene functional group, although the nitrile group can also participate in certain specialized cases.

The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.org This reaction involves the transfer of the allylic hydrogen to the enophile, the formation of a new sigma bond, and a corresponding shift of the ene's double bond. wikipedia.org While this compound itself does not possess the classic 1,5-diene structure for an intramolecular ene reaction, its terminal alkene can act as the "ene" component in intermolecular reactions if a suitable enophile is present. Such reactions typically require high temperatures or Lewis acid catalysis to proceed efficiently. wikipedia.org

In more complex scenarios, particularly in intramolecular cascades, an unactivated nitrile group can serve as the enophile, although this is an uncommon transformation. nih.gov This would involve the allylic C-H bond at the 3-position of a suitably designed molecule adding across the C≡N bond in a concerted fashion. nih.gov

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). masterorganicchemistry.com In this context, the alkene of this compound can function as the dienophile. For a successful reaction, the diene must be in a reactive s-cis conformation. masterorganicchemistry.com

The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups attached to the double bond. masterorganicchemistry.com Since the nitrile group in this compound is separated from the alkene by two methylene (B1212753) groups, it has a negligible electronic effect on the double bond. Therefore, this compound is considered an unactivated dienophile, and its Diels-Alder reactions would likely require high temperatures and would proceed slowly compared to reactions with dienophiles like acrylonitrile. While rare, unactivated nitriles themselves can sometimes function as dienophiles in intramolecular Diels-Alder reactions, particularly with highly reactive dienes like vinylallenes. nih.govmit.edu

Reaction TypeDieneDienophileTypical ConditionsExpected Product Class
Diels-Alder 1,3-ButadieneThis compoundHigh Temperature (e.g., >150°C), Sealed TubeSubstituted Cyclohexene
Diels-Alder CyclopentadieneThis compoundModerate Temperature (e.g., 80-120°C)Bicyclic Adduct
Ene Reaction This compoundDiethyl azodicarboxylateHigh Temperature or Lewis Acid (e.g., SnCl₄)Allylic amination product

Radical reactions involving alkenes typically proceed via a chain mechanism consisting of initiation, propagation, and termination steps. The alkene in this compound can undergo radical addition. For instance, in the presence of a radical initiator (like a peroxide) and HBr, an anti-Markovnikov addition occurs. chemguide.co.uk This process is initiated by the formation of a bromine radical, which adds to the terminal carbon (C5) of the alkene. This addition generates the more stable secondary carbon radical at C4. This radical then abstracts a hydrogen atom from HBr to form the final product, 5-bromononanenitrile, and propagates the chain by generating a new bromine radical. chemguide.co.uk

Furthermore, the nitrile group can serve as a radical acceptor in intramolecular cyclization reactions. wikipedia.org If a radical were generated elsewhere in a molecule containing an alkenyl nitrile moiety, it could add to the carbon of the nitrile group, leading to the formation of cyclic iminyl radicals, which can be further transformed into various heterocyclic products. wikipedia.org

Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by cleaving and reforming carbon-carbon double bonds, catalyzed by transition metal complexes like those developed by Grubbs and Schrock. wikipedia.org

As a molecule with a single terminal alkene, this compound can undergo several types of metathesis:

Self-Metathesis: In the presence of a metathesis catalyst, two molecules of this compound could react to produce 1,18-dicyanooctadec-9-ene and ethylene (B1197577) gas. The removal of volatile ethylene from the reaction mixture would drive the equilibrium toward the product. wikipedia.org

Cross-Metathesis: this compound can be reacted with another alkene to create new, more complex unsaturated molecules. The success and selectivity of cross-metathesis depend on the relative reactivity of the two alkene partners and the choice of catalyst. libretexts.org

Ring-Closing Metathesis (RCM): While this compound itself cannot undergo RCM, if it were derivatized to contain a second alkene group, RCM would be a powerful strategy for synthesizing macrocyclic structures containing a nitrile functional group. harvard.edu

The functional group tolerance of modern ruthenium-based catalysts means that the nitrile group in this compound is not expected to interfere with the metathesis reaction at the alkene. harvard.edu

Metathesis TypeReaction PartnerCatalystTypical SolventExpected Product
Self-Metathesis This compoundGrubbs' 2nd Gen.Dichloromethane (DCM)1,18-Dicyanooctadec-9-ene + Ethylene
Cross-Metathesis StyreneHoveyda-Grubbs' 2nd Gen.Toluene1-Cyano-6-phenylhex-1-ene
Cross-Metathesis Methyl Acrylate (B77674)Grubbs' 2nd Gen.Dichloromethane (DCM)Methyl 3-(cyanopentyl)acrylate

Pericyclic Reactions

Chemoselectivity and Regioselectivity in Bifunctional this compound Chemistry

This compound presents an interesting case study in bifunctional reactivity, possessing both a nitrile group and a non-conjugated carbon-carbon double bond. The electronic properties of these two functional groups are distinct; the nitrile group is polarized and electrophilic at the carbon atom, while the alkene is electron-rich and nucleophilic. This difference in reactivity allows for selective transformations at one site while leaving the other intact, a concept known as chemoselectivity. Furthermore, reactions involving the unsymmetrical double bond can proceed with regioselectivity, favoring the formation of one constitutional isomer over another.

Protecting Group Strategies in Complex this compound Synthesis

In multi-step syntheses involving this compound, it is often necessary to temporarily mask one of the functional groups to allow for selective reaction at the other. The choice of protecting group is crucial and must be compatible with the planned reaction conditions and selectively removable without affecting other functionalities.

Protection of the Alkene:

Protecting an isolated double bond can be challenging. One strategy involves converting the alkene into a less reactive functional group that can be regenerated later.

Halogenation/Dehalogenation: The alkene can be treated with bromine (Br₂) to form the dibromo derivative. The resulting alkyl halide is generally less reactive towards many reagents than the alkene. The double bond can be regenerated later by reduction with zinc dust. This strategy, however, introduces harsh conditions for both protection and deprotection, which might not be compatible with all substrates.

Protection of the Nitrile:

The nitrile group is relatively robust and often does not require protection. However, in the presence of very strong nucleophiles or reducing agents where chemoselectivity is a concern, protection might be necessary.

Conversion to a Heterocycle: The nitrile group can be reacted with a 1,2-aminoalcohol, such as 2-aminoethanol, in the presence of a catalyst to form a 2-oxazoline. This heterocycle is stable to a variety of reagents that would typically react with a nitrile. The nitrile group can be regenerated by hydrolysis under acidic or basic conditions.

Temporary Silylation: In some cases, the nitrogen of a nitrile can be temporarily silylated, for example, with trimethylsilyl (B98337) cyanide. However, this is not a common protecting group strategy for nitriles in the context of masking their reactivity towards nucleophiles or reducing agents.

The following table summarizes some protecting group strategies that could be conceptually applied to this compound, although specific experimental validation for this particular molecule may not be extensively documented.

Functional Group to ProtectProtecting GroupProtection ReagentsDeprotection Reagents
AlkeneDibromideBr₂Zn, AcOH
Nitrile2-Oxazoline2-Aminoethanol, CatalystH₃O⁺ or OH⁻

The development of protecting-group-free synthetic strategies is a significant goal in modern organic chemistry to improve efficiency and reduce waste. For a molecule like this compound, careful selection of reagents and reaction conditions can often achieve the desired chemoselectivity without the need for protection-deprotection steps.

Advanced Spectroscopic Characterization and Structural Elucidation of Non 4 Enenitrile Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful tool for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete picture of molecular connectivity and stereochemistry can be assembled.

One-Dimensional NMR Techniques (¹H, ¹³C) for Core Structure Confirmation

One-dimensional (1D) ¹H and ¹³C NMR are the initial and fundamental steps in the structural analysis of non-4-enenitrile analogs.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. For a typical this compound structure, characteristic chemical shifts can be predicted. Protons on carbons adjacent to the nitrile group (α-protons) are expected to resonate in the range of 2.0-3.0 ppm. ucalgary.caorgchemboulder.com Vinylic protons, those directly attached to the double bond, typically appear in the region of 4.6-5.9 ppm. orgchemboulder.comusp.br The allylic protons, which are on the carbon atom adjacent to the double bond, are generally found between 1.6 and 2.6 ppm. usp.bruwimona.edu.jm The remaining aliphatic protons of the alkyl chain will appear further upfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) is particularly diagnostic, appearing in the range of 115-130 ppm. uwimona.edu.jmlibretexts.org The sp² hybridized carbons of the C=C double bond typically show signals between 100 and 170 ppm. uwimona.edu.jmoregonstate.edu Carbons in the aliphatic chain will resonate in the upfield region of the spectrum, generally between 10 and 50 ppm. oregonstate.eduoregonstate.edu

A table of expected ¹H and ¹³C NMR chemical shifts for a representative this compound analog is provided below.

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Nitrile Carbon (C≡N)-115-130 uwimona.edu.jmlibretexts.org
Vinylic Carbons (C=C)4.6-5.9 orgchemboulder.comusp.br100-170 uwimona.edu.jmoregonstate.edu
Allylic Protons/Carbon1.6-2.6 usp.bruwimona.edu.jm~20-40
Protons/Carbon α to Nitrile2.0-3.0 ucalgary.caorgchemboulder.com~15-30
Other Aliphatic Protons/Carbons0.8-1.7 orgchemboulder.comuwimona.edu.jm10-50 oregonstate.eduoregonstate.edu

Two-Dimensional NMR Methods for Connectivity and Stereochemistry (COSY, NOESY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity of atoms and determining the stereochemistry of this compound analogs. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in a COSY spectrum reveal which protons are neighbors in the molecular structure, allowing for the tracing of the carbon chain. creative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. sdsu.educolumbia.edu It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. creative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds (and sometimes more). sdsu.educolumbia.edu This is crucial for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems that are separated by heteroatoms or non-protonated carbons. creative-biostructure.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. creative-biostructure.com Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly connected through bonds. This information is vital for determining the stereochemistry around the double bond (E/Z isomerism).

By combining the information from these 2D NMR experiments, a detailed and unambiguous structural assignment of this compound analogs can be achieved.

Advanced NMR Pulse Sequences and Data Interpretation

Modern NMR spectroscopy utilizes a variety of advanced pulse sequences to enhance spectral quality and extract more detailed information. yok.gov.tr For instance, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. bhu.ac.in Gradient-selected spectroscopy (gCOSY, gHSQC, gHMBC) provides cleaner spectra with fewer artifacts. princeton.edu For complex molecules or mixtures, techniques like TOCSY (Total Correlation Spectroscopy) can be used to identify all protons within a spin system. princeton.edu The interpretation of these advanced spectra requires a thorough understanding of the underlying principles of NMR and can provide invaluable insights into complex molecular structures. ipb.pt

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. anton-paar.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a rapid and sensitive method for identifying key functional groups. bruker.com In this compound analogs, the most characteristic absorption is that of the nitrile (C≡N) stretching vibration, which appears as a sharp, medium-intensity band in the range of 2210-2260 cm⁻¹. orgchemboulder.comuobabylon.edu.iq The presence of a C=C double bond gives rise to a stretching absorption around 1640-1680 cm⁻¹. uobabylon.edu.iq The C-H stretching vibrations of the sp² hybridized vinylic carbons appear at wavenumbers just above 3000 cm⁻¹, while the sp³ hybridized aliphatic C-H stretches are found just below 3000 cm⁻¹. masterorganicchemistry.com

A table summarizing the characteristic FT-IR absorption frequencies for this compound analogs is presented below.

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹) Intensity
Nitrile (C≡N)Stretch2210-2260 orgchemboulder.comuobabylon.edu.iqMedium, Sharp uobabylon.edu.iq
Alkene (C=C)Stretch1640-1680 uobabylon.edu.iqVariable
Vinylic C-HStretch> 3000 masterorganicchemistry.comMedium
Aliphatic C-HStretch< 3000 masterorganicchemistry.comStrong

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to FT-IR. sepscience.com While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. anton-paar.com A key advantage of Raman spectroscopy is its ability to detect non-polar or weakly polar bonds that may be weak or absent in an FT-IR spectrum. For this compound analogs, the C=C stretching vibration often gives a stronger signal in the Raman spectrum compared to the FT-IR spectrum. sepscience.com The C≡N stretch is also observable in Raman spectroscopy. anton-paar.com This makes Raman a valuable complementary technique for confirming the presence of these functional groups. spectroscopyonline.com

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. whitman.edu

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. msu.edubioanalysis-zone.com This precision allows for the determination of the exact mass of a molecule, which is the monoisotopic mass calculated from the most abundant isotopes of its constituent elements. missouri.edu

For a this compound analog, HRMS can distinguish its molecular formula from other potential formulas that have the same nominal mass. bioanalysis-zone.com For example, by comparing the experimentally measured exact mass to the calculated exact mass for a proposed formula (e.g., C₉H₁₅N for this compound), the elemental composition can be confidently confirmed. This capability is crucial in identifying unknown compounds and verifying the products of chemical reactions. nih.gov

Table 3: Exact Mass Calculation for this compound

Atom Number Most Abundant Isotope Mass (amu) Total Mass (amu)
Carbon (C) 9 12.000000 108.000000
Hydrogen (H) 15 1.007825 15.117375
Nitrogen (N) 1 14.003074 14.003074

| Total Exact Mass (C₉H₁₅N) | | | 137.120449 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected, fragmented, and then the fragments are analyzed. wikipedia.orglongdom.org This process provides detailed structural information by revealing how the molecule breaks apart. nih.gov

For unsaturated nitriles like this compound, the fragmentation patterns are influenced by the positions of the double bond and the nitrile group. miamioh.edu Common fragmentation pathways for nitriles include the loss of small neutral molecules like HCN (27 Da) or the formation of characteristic fragment ions. miamioh.educreative-proteomics.com In unsaturated systems, cleavages at positions allylic to the double bond are often observed. creative-proteomics.com

In a typical MS/MS experiment on a this compound analog, the protonated molecule [M+H]⁺ or the molecular ion M⁺˙ would be selected and subjected to collision-induced dissociation (CID). nih.gov The resulting fragment ions are then detected, and their masses are used to piece together the original structure. For instance, the fragmentation of an unsaturated open-chain nitrile has been shown to produce distinct fragments resulting from the cleavage of weak bonds within the molecule. researchgate.net The analysis of these fragmentation pathways is a powerful method for isomer differentiation and structural confirmation. nih.govnih.gov

Table 4: Hypothetical Fragmentation Data for this compound (C₉H₁₅N)

Precursor Ion (m/z) Collision Energy Major Fragment Ions (m/z) Plausible Neutral Loss
138.1282 ([M+H]⁺) Variable 110.0961 C₂H₄ (Ethene)
138.1282 ([M+H]⁺) Variable 96.0808 C₃H₆ (Propene)
138.1282 ([M+H]⁺) Variable 82.0651 C₄H₈ (Butene)
138.1282 ([M+H]⁺) Variable 68.0500 C₅H₁₀ (Pentene)

Note: This table is hypothetical and serves to illustrate the type of data obtained from an MS/MS experiment. Actual fragmentation would need to be determined experimentally.

Crystallographic Techniques for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. For analogs of this compound that can be crystallized, this technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions. nih.gov

The analysis of the crystal structure of a this compound derivative would reveal the conformation of the molecule in the solid state, including the geometry of the double bond (cis/trans) and the spatial relationship between the alkyl chain and the nitrile group. For example, crystallographic studies on other unsaturated nitriles have provided detailed geometric parameters and insights into how the molecules pack in the crystal lattice, which can be influenced by intermolecular forces like hydrogen bonding or π-π stacking. iucr.orgresearchgate.netresearchgate.net While obtaining suitable single crystals of this compound itself might be challenging, derivatives are often designed to facilitate crystallization. The resulting structural data is invaluable for understanding structure-property relationships and for validating computational models. umich.edunih.govrsc.org

Table 5: Illustrative Crystallographic Data for an Unsaturated Nitrile Analog

Parameter Value Reference Compound
Crystal System Monoclinic 4-(3-Allyloxy-2-bromophenoxy)but-2-enenitrile iucr.org
Space Group P2₁/c 4-(3-Allyloxy-2-bromophenoxy)but-2-enenitrile iucr.org
a (Å) 4.3681 (3) 4-(3-Allyloxy-2-bromophenoxy)but-2-enenitrile iucr.org
b (Å) 19.1969 (12) 4-(3-Allyloxy-2-bromophenoxy)but-2-enenitrile iucr.org
c (Å) 15.0270 (9) 4-(3-Allyloxy-2-bromophenoxy)but-2-enenitrile iucr.org
β (°) 97.570 (4) 4-(3-Allyloxy-2-bromophenoxy)but-2-enenitrile iucr.org
C=C Bond Length (Å) ~1.33 Typical C=C double bond

Note: This table uses data from a related but-2-enenitrile (B8813972) derivative to illustrate the type of information obtained from a crystallographic study.

X-ray Diffraction Studies of this compound Crystals and Co-crystals

X-ray diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passed through a single crystal, researchers can elucidate the three-dimensional arrangement of atoms, bond lengths, bond angles, and other key structural features. wikipedia.orgmdpi.com This method is fundamental in materials science and chemistry for characterizing new compounds and understanding their solid-state properties. wikipedia.orgmalvernpanalytical.com While specific X-ray diffraction data for this compound is not publicly available, extensive research has been conducted on its analogs, particularly substituted prop-2-enenitrile derivatives. These studies provide valuable insights into the structural characteristics of this class of compounds.

Detailed research on this compound analogs reveals how different substituents influence their crystal packing and molecular conformation. For instance, the study of compounds like (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile has shown that different crystallization conditions can lead to distinct crystal habits and colors, even when the fundamental crystal structure remains the same. researchgate.netacs.org

The formation of co-crystals, which are crystalline structures composed of two or more different molecules in a stoichiometric ratio, is a significant area of crystal engineering. rsc.orgnih.gov While specific co-crystals of this compound have not been detailed in the literature, the principles of co-crystal formation are well-established. Co-crystals are designed to modify the physicochemical properties of a substance, and their formation relies on establishing favorable intermolecular interactions between the different components that are stronger than the interactions in the individual pure crystals. nih.gov Techniques like powder X-ray diffraction (PXRD) are crucial for identifying the formation of new co-crystal phases. researchgate.netmdpi.com

Detailed Research Findings

The crystallographic data for several this compound analogs have been determined with high precision. The tables below summarize the key parameters obtained from single-crystal X-ray diffraction studies.

Crystallographic Data for 3-[4-(1H-imidazol-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile nih.goviucr.org

ParameterValue
Chemical FormulaC₁₈H₁₂N₄O₂
Molecular Weight316.32
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.1792 (16)
b (Å)16.512 (4)
c (Å)12.771 (3)
β (°)101.557 (3)
Volume (ų)1483.3 (6)
Z4
Temperature (K)296
RadiationMo Kα
R-factor0.036

Crystallographic Data for (2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrile nih.gov

ParameterValue
Chemical FormulaC₂₀H₁₅N
Molecular Weight269.33
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)12.3194 (11)
b (Å)16.4796 (16)
c (Å)7.2596 (7)
β (°)90
Volume (ų)1473.8 (2)
Z4
Temperature (K)296
RadiationMo Kα
R-factor-

Crystallographic Data for (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile (Crystal Form I) researchgate.netacs.org

ParameterValue
Chemical FormulaC₁₇H₁₅BrN₂
Molecular Weight327.22
Crystal SystemMonoclinic
Space Group-
a (Å)11.0169 (2)
b (Å)6.02041 (11)
c (Å)21.8541 (4)
β (°)98.4082 (18)
Volume (ų)-
Z-
Temperature (K)-
Radiation-
R-factor-

Computational Analysis of this compound Not Found in Existing Scientific Literature

A thorough review of published scientific literature and computational chemistry databases has found no specific theoretical or computational studies focused on the chemical compound this compound. Despite extensive searches for data pertaining to its electronic structure, quantum chemical properties, and reaction mechanisms, no dedicated research articles or datasets were identified that would allow for the detailed analysis requested.

The search included queries for Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Electron Localization Function (ELF), Natural Population Analysis (NPA), and Intrinsic Reaction Coordinate (IRC) calculations specifically for this compound. While general information on these computational methods is widely available, and studies on other related alkenyl nitriles exist semanticscholar.orgrsc.orgnih.gov, the specific application of these techniques to this compound has not been documented in the accessible scientific record.

Consequently, the data required to populate the sections on geometry optimization, HOMO-LUMO energy gaps, reactivity predictions, electron density distribution, and transition state analyses for this compound is not available. Without primary research data, it is not possible to generate a scientifically accurate article that adheres to the specified detailed outline. Further computational research would be required to produce the specific findings necessary to fulfill this request.

Computational Chemistry and Theoretical Investigations of Non 4 Enenitrile

Mechanistic Studies Using Computational Approaches

Analysis of Bond Formation Asynchronicity and Concertedness

Theoretical studies on cycloaddition reactions involving nitrile-containing molecules provide a framework for understanding the bond-forming processes of Non-4-enenitrile. In the context of [3+2] cycloaddition (32CA) reactions, the formation of new chemical bonds can occur synchronously, where both bonds are formed simultaneously, or asynchronously, where one bond forms ahead of the other. acs.orgacs.org The degree of asynchronicity can be significant, with one bond being nearly completely formed before the second one begins to form, suggesting a nonpolar two-stage one-step mechanism. acs.org

The analysis of transition states (TSs) is crucial in determining the nature of this process. For instance, in related nitrile oxide cycloadditions, the distances between interacting atoms at the transition state reveal the asynchronous nature of the bond formation. acs.orgacs.org For example, in one study, the C1–C5 bond was found to be more advanced than the O3–C4 bond at the syn transition state. acs.org This asynchronicity is further supported by Intrinsic Reaction Coordinate (IRC) calculations, which map the reaction pathway from reactants to products through the transition state. scielo.br The bonding evolution theory (BET) combined with Electron Localization Function (ELF) topological analysis has also been used to unravel stepwise mechanisms, indicating asynchronicity in the bond-forming process. rsc.org

The solvent can also influence the degree of asynchronicity. Generally, increasing the polarity of the solvent can lead to a more asynchronous transition state. scielo.br

Table 1: Interatomic Distances (Å) in Transition States of a Related Nitrile Oxide Cycloaddition

Transition StateC1–C5/C1–C4 Distance (Å)O3–C4/O3–C5 Distance (Å)
TS-1s2.2122.301
TS-2s2.2492.199
TS-1a2.2132.261
TS-2a2.2282.247

Data sourced from a study on nitrile oxide cycloaddition, illustrating typical bond distances in asynchronous transition states. acs.org

Global Electron Density Transfer (GEDT) Analysis for Reaction Polarity

Global Electron Density Transfer (GEDT) is a key concept in Molecular Electron Density Theory (MEDT) used to analyze the polar nature of a reaction. niscpr.res.inmdpi.com It quantifies the net charge transfer between the interacting fragments at the transition state. Reactions with GEDT values close to 0.0 electrons (e) are considered non-polar, while those with values greater than 0.2 e are classified as polar processes. mdpi.com

In the context of cycloaddition reactions involving nitriles, GEDT analysis helps to understand the feasibility and mechanism of the reaction. For non-polar reactions, where the GEDT is low, the reaction is not driven by significant electrophilic-nucleophilic interactions. niscpr.res.inniscair.res.in The activation energies in such reactions are often correlated with the GEDT, with a general trend of decreasing activation energy as the GEDT increases. niscpr.res.in

For example, in the [3+2] cycloaddition of diphenyl nitrilimine with (R)-carvone, the GEDT values were found to be 0.06 e and -0.02 e at the different transition states, indicating a non-polar character. mdpi.com Similarly, the reaction of phenyl nitrile oxide with (R)-carvone showed negligible GEDT values of 0.00 e and 0.05 e, also pointing to a non-polar mechanism. mdpi.com The gradual transfer of electron density from one substructure to another during the reaction is a characteristic feature. mdpi.com

Table 2: GEDT Values and Activation Energies for a Series of [3+2] Cycloaddition Reactions

ReactantGEDT (e) at B3LYPActivation Energy (kcal/mol) at B3LYPGEDT (e) at MPW1KActivation Energy (kcal/mol) at MPW1K
Propene0.037.090.017.61
Nitroethylene0.170.680.160.37

This table illustrates the inverse relationship between GEDT and activation energy in a series of related reactions. niscpr.res.in

Molecular Modeling and Simulations

Conformational Analysis and Energy Landscapes

The study of conformational preferences in unsaturated nitriles like this compound is essential for understanding their structure and reactivity. acs.orgduq.edu Computational methods are employed to determine the stable conformers and the energy barriers between them. researchgate.net

For unsaturated nitriles, different spatial arrangements of the atoms, or conformers, can exist due to rotation around single bonds. acs.org For instance, studies on similar molecules have identified the co-existence of s-cis and gauche conformers in the liquid phase, with the s-cis conformer being the most stable. acs.org Variable-temperature infrared spectroscopy can be used to experimentally determine the enthalpy (ΔH°) and entropy (ΔS°) differences between conformers. acs.org Quantum-chemical calculations are used to model the potential energy curves corresponding to these conformational changes and to estimate the heights of the barriers to internal rotation. researchgate.net

Non-Covalent Interaction (NCI) Analysis for Supramolecular Assembly

Non-covalent interactions (NCIs) play a crucial role in the supramolecular assembly of molecules. uiowa.edumdpi.com The NCI index, derived from the electron density and its derivatives, is a powerful tool for visualizing and analyzing these weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. jussieu.frnih.gov

In the solid state, aryl nitriles have been shown to act as hydrogen-bond acceptors, directing the self-assembly of molecules to form specific crystalline structures. uiowa.edunih.gov The NCI analysis allows for the identification of these interaction regions in real space. jussieu.fr This method can be applied to large systems, including those formed by the supramolecular assembly of this compound, to understand the forces governing their crystal packing. acs.org The facile structural tunability of nitriles makes them valuable building blocks for fine-tuning self-assembly in the solid state. mdpi.comacs.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides a powerful means to predict spectroscopic parameters, which can then be compared with experimental data for validation. aanda.orgacs.org

Theoretical IR and NMR Spectra Generation

Theoretical calculations, particularly using Density Functional Theory (DFT), can be used to generate theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. ajol.info These predicted spectra can aid in the interpretation of experimental data and the structural elucidation of molecules like this compound.

For IR spectra, a vibrational assignment can be proposed for the normal modes of the molecule. acs.org This is particularly useful for studying conformational changes, as low-frequency modes often differ significantly between conformers. acs.org

For NMR spectra, chemical shifts (δ) and coupling constants (J) can be calculated. ajol.info The chemical shifts of protons in different chemical environments provide valuable structural information. For example, in unsaturated lipids, olefinic protons typically resonate in the 5.20-6.40 ppm region, while protons adjacent to the nitrile group would have characteristic shifts. nih.govlibretexts.org Theoretical predictions of ¹H and ¹³C NMR spectra can be generated and compared with experimental results to confirm the structure of this compound. nmrdb.org

Computational UV-Vis Absorption Spectra

Theoretical investigations into the electronic absorption properties of this compound provide valuable insights into its electronic structure and the nature of its molecular orbitals. The primary method for simulating UV-Vis spectra is Time-Dependent Density Functional Theory (TD-DFT), which calculates the energies and intensities of electronic transitions between molecular orbitals. respectprogram.org For a molecule like this compound, which contains both a carbon-carbon double bond (C=C) and a nitrile group (C≡N), the UV-Vis absorption spectrum is expected to be characterized by specific types of electronic transitions.

The key chromophores in this compound are the C=C double bond and the C≡N triple bond, which contains both π bonds and a lone pair of electrons on the nitrogen atom. The relevant electronic transitions for this molecule are the promotion of an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. bbec.ac.in The most significant transitions for unsaturated compounds containing heteroatoms are typically π → π* and n → π* transitions. agroparistech.fradpcollege.ac.in

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. uzh.ch For molecules with conjugated systems, these transitions are generally strong, meaning they have a high molar extinction coefficient (ε). cutm.ac.in In this compound, the π systems of the C=C and C≡N groups can interact, influencing the energy of this transition.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to an antibonding π* orbital. uzh.ch These transitions are typically lower in energy (occur at longer wavelengths) compared to π → π* transitions but are also significantly weaker in intensity. cutm.ac.inelte.hu

While specific computational studies on this compound are not available in the current literature, theoretical calculations for structurally similar α,β-unsaturated nitriles and other conjugated systems provide a basis for predicting its spectral characteristics. researchgate.net For example, studies on other α,β-unsaturated nitriles have reported absorption bands in the range of 320-350 nm. researchgate.net The extent of conjugation and the molecular environment significantly influence the exact wavelength of maximum absorbance (λmax). elte.hulibretexts.org

Due to the absence of published computational data for this compound, the following table presents a hypothetical but scientifically plausible set of results that would be expected from a TD-DFT calculation. The data is illustrative and based on typical values for similar unsaturated nitriles.

Table 1. Hypothetical Computational UV-Vis Data for this compound
TransitionCalculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution
n → π2850.002HOMO-1 → LUMO
π → π2150.350HOMO → LUMO

In this illustrative table, HOMO refers to the Highest Occupied Molecular Orbital and LUMO refers to the Lowest Unoccupied Molecular Orbital. The n → π* transition is shown at a longer wavelength with a very low oscillator strength, indicating a "forbidden" or weak transition. elte.hu The π → π* transition is predicted at a shorter wavelength with a much larger oscillator strength, indicating a strong, "allowed" transition. bbec.ac.in The orbital contributions clarify the nature of the excitation, with the n → π* transition originating from a non-bonding orbital and the π → π* from a bonding π orbital.

Advanced Analytical Methodologies in Non 4 Enenitrile Research

Chromatographic Separation Techniques

Chromatography is a fundamental analytical technique that separates components of a mixture by distributing them between a stationary phase and a mobile phase. ijcrt.org The choice of chromatographic method depends on the physicochemical properties of the analyte, such as volatility, polarity, and thermal stability. For a compound like non-4-enenitrile, an unsaturated aliphatic nitrile, several high-resolution chromatographic techniques are applicable.

Gas Chromatography (GC) with Selective Detectors (e.g., ECD, FID, MS)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile organic compounds that can be vaporized without decomposition. epa.gov Given that this compound has a boiling point amenable to GC analysis, this method is highly suitable. In GC, a gaseous mobile phase carries the sample through a column containing a stationary phase. The separation is based on the differential partitioning of analytes between the two phases.

Several detectors can be coupled with GC for the analysis of nitriles:

Flame Ionization Detector (FID): The FID is a widely used detector for organic compounds. It is sensitive to compounds that produce ions when burned in a hydrogen-air flame. While it offers high sensitivity for most hydrocarbons, its response to the nitrile group can be lower. Fluorinated anhydride (B1165640) derivatives can be used with FIDs. gcms.cz

Electron Capture Detector (ECD): The ECD is highly sensitive to compounds with electronegative functional groups, such as halogens. While a simple unsaturated nitrile like this compound would not elicit a strong ECD signal, derivatization with perfluoroacyl groups can produce derivatives that are highly responsive to ECD, enabling trace-level detection. gcms.czlibretexts.org

Mass Spectrometry (MS): When coupled with GC, mass spectrometry (GC-MS) is a definitive analytical tool that provides both separation and structural identification. dss.go.thacs.org The MS detector ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio, and generates a mass spectrum that serves as a molecular fingerprint. This method allows for the unambiguous identification of this compound, even in complex matrices. acs.org Pyrolysis-GC-MS, a technique where a material is thermally decomposed before GC-MS analysis, is a powerful tool for identifying organic additives, including nitriles, in polymer materials like nitrile rubber. chromatographyonline.comresearchgate.net

Table 1: Comparison of GC Detectors for Nitrile Analysis

Detector Principle of Operation Selectivity for Nitriles Sensitivity Notes
FID Measures the increase in ions formed when an organic compound is burned in a H2-air flame. General for organic compounds. High (ng-pg range). Reliable and widely used, but not specific to nitriles.
ECD Measures the decrease in detector current caused by electron-capturing compounds. Low for underivatized nitriles; High for halogenated derivatives. gcms.cz Very High (pg-fg range) for suitable compounds. Requires derivatization for sensitive nitrile detection.
MS Ionizes compounds and separates ions by mass-to-charge ratio, providing structural information. Highly selective and specific. High (pg-fg range), especially in SIM mode. Provides definitive identification. dss.go.thacs.org

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV, MS, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a separation technique that uses a liquid mobile phase and a solid stationary phase. mdpi.com It is particularly suited for compounds that are non-volatile or thermally labile. libretexts.org For unsaturated nitriles like this compound, reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is a common approach. nih.govresearchgate.net

Diverse detection methods enhance the utility of HPLC for nitrile analysis:

UV-Visible (UV-Vis) Detection: This is the most common HPLC detector. libretexts.org Its effectiveness depends on the presence of a chromophore—a part of the molecule that absorbs UV or visible light. The carbon-carbon double bond and the nitrile group in this compound provide some UV absorbance, but often derivatization is needed to introduce a highly conjugated aromatic system to improve sensitivity. libretexts.orgresearchgate.net

Mass Spectrometry (MS) Detection: HPLC-MS combines the separation power of HPLC with the detection specificity of MS. chromatographyonline.comresearchgate.net It is a versatile technique that can analyze a wide range of compounds and provide molecular weight and structural information. Electrospray ionization (ESI) is a common ionization technique used in LC-MS that is suitable for polar and semi-polar compounds. rsc.org

Fluorescence Detection (FLD): This detector offers high sensitivity and selectivity for compounds that fluoresce. Since this compound is not naturally fluorescent, pre- or post-column derivatization with a fluorogenic reagent is required. libretexts.orgresearchgate.net This involves reacting the analyte with a compound (a fluorophore) to form a fluorescent derivative that can be easily detected. mdpi.comnih.gov

Supercritical Fluid Chromatography (SFC) in Nitrile Analysis

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. thieme-connect.de Supercritical fluids have low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC. thieme-connect.de

SFC is often compared to normal-phase chromatography because the CO2 mobile phase is nonpolar. researchgate.netdiva-portal.org This makes it suitable for the analysis of nonpolar compounds. thieme-connect.de To analyze more polar molecules, modifiers such as methanol (B129727) or acetonitrile (B52724) are added to the CO2 mobile phase to adjust its solvent strength. thieme-connect.dediva-portal.org SFC can be used for the analysis of additives in materials like nitrile rubber. chromatographyonline.com While SFC is a powerful technique, detection can be a challenge. Standard HPLC detectors like UV and MS can be used, but some techniques like SFC-FTIR may be incompatible with nitrile analysis due to the infrared absorption of the mobile phase additives.

Sample Preparation and Derivatization for Enhanced Analysis

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are better suited for a given analytical method. researchgate.net This is often necessary for compounds that have low volatility for GC analysis or lack a strong signal for HPLC detectors. libretexts.org

Pre- and Post-Column Derivatization Strategies for Chromatographic Detection and Ionization Enhancement

Derivatization can be performed either before the chromatographic separation (pre-column) or after (post-column). semanticscholar.orgactascientific.com

Pre-column derivatization involves reacting the sample with a reagent before injection into the chromatograph. semanticscholar.org This is the most common approach. semanticscholar.org Advantages include having more flexibility in reaction conditions and the ability to remove excess reagent before analysis. mdpi.com For GC, derivatization can increase volatility and thermal stability. libretexts.org For HPLC, it can be used to attach a chromophore or fluorophore to the analyte for enhanced UV or fluorescence detection. libretexts.orgresearchgate.net For instance, nitrite (B80452) has been determined by HPLC after a pre-column reaction to form a UV-absorbing compound. tandfonline.comtandfonline.com Similarly, fluorescent derivatives can be formed for sensitive detection. nih.govnih.gov

Post-column derivatization (PCD) occurs after the analytes have been separated on the column but before they reach the detector. actascientific.comchromatographytoday.com The column effluent is mixed with a reagent, and the reaction product is then detected. mdpi.com This technique is advantageous when the derivatives are unstable, as they only need to be stable for a short time. chromatographytoday.com It also avoids the potential for multiple derivative products or interfering peaks from the derivatizing reagent itself. chromatographytoday.com PCD is commonly used to add a fluorophore or chromophore to analytes for fluorescence or UV-Vis detection after HPLC separation. actascientific.commdpi.com

Specific Reagents for Nitrile-Containing Compound Derivatization

The nitrile group itself is not highly reactive for many common derivatization reactions. However, it can be chemically transformed into other functional groups, such as an amine or a carboxylic acid, which are more amenable to derivatization.

Reduction to Amines: A common strategy is the reduction of the nitrile group to a primary amine (-CH₂NH₂). Reagents like cobalt chloride in combination with sodium borohydride (B1222165) can selectively reduce nitriles to amines. google.com Once formed, the primary amine can be readily derivatized using a wide array of reagents for both GC and HPLC analysis.

For GC analysis , the resulting amine can be acylated using reagents like trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) to form volatile and electron-capturing derivatives. gcms.czlibretexts.org Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are also commonly used to derivatize active hydrogens on amines. sigmaaldrich.comtcichemicals.com

For HPLC analysis , amines are frequently derivatized to enhance detection. Common reagents include o-phthalaldehyde (B127526) (OPA), dansyl chloride, and 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), which react with primary amines to form highly fluorescent products. researchgate.netmdpi.comgreyhoundchrom.com

Hydrolysis to Carboxylic Acids: Nitriles can be hydrolyzed to carboxylic acids, which can then be derivatized. Alkylation is a common method to form esters, which are more volatile and exhibit better chromatographic behavior in GC. libretexts.org Reagents like pentafluorobenzyl bromide (PFB-Br) can be used to form esters that are highly sensitive to ECD detection. libretexts.org

Table 2: Selected Derivatization Reagents and Their Applications

Reagent Class Example Reagent Target Functional Group (Post-Nitrile Conversion) Analytical Technique Purpose
Acylating Agents Trifluoroacetic anhydride (TFAA) Amines, Alcohols GC Increases volatility, enhances ECD detection. gcms.czlibretexts.org
Silylating Agents N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Amines, Alcohols, Carboxylic Acids GC Increases volatility, improves thermal stability. sigmaaldrich.comtcichemicals.com
Alkylating Agents Pentafluorobenzyl bromide (PFB-Br) Carboxylic Acids, Alcohols, Thiols GC Adds an electron-capturing group for ECD. libretexts.org
Fluorogenic Reagents o-Phthalaldehyde (OPA) Primary Amines HPLC Forms highly fluorescent derivatives for FLD. researchgate.netmdpi.com
Fluorogenic Reagents Dansyl Chloride Primary & Secondary Amines, Phenols HPLC Forms fluorescent derivatives for FLD. mdpi.comgreyhoundchrom.com
UV-Absorbing Reagents Benzoyl Chloride Amines, Alcohols, Phenols HPLC Adds a strong chromophore for UV detection. libretexts.orgresearchgate.net

Non-Targeted and Untargeted Analytical Approaches for Complex Matrices

In the study of trace-level compounds like this compound, particularly within complex environmental or biological samples, traditional targeted analytical methods are often insufficient. Non-targeted and untargeted screening (NTS) approaches have become indispensable for comprehensively characterizing the chemical composition of these samples. acs.orgacs.orgcleancontrolling.com These methods aim to detect and identify a wide range of chemicals without pre-selecting specific analytes, thereby enabling the discovery of novel contaminants, metabolites, or transformation products. acs.orgresearchgate.net The foundation of modern NTS is the coupling of advanced separation techniques, primarily liquid chromatography (LC), with high-resolution mass spectrometry (HRMS). cleancontrolling.comnih.gov

High-Resolution Mass Spectrometry for Comprehensive Screening

High-resolution mass spectrometry (HRMS) is a cornerstone of non-targeted analysis due to its ability to provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). acs.org This precision allows for the determination of a unique elemental formula for a detected ion, which is a critical first step in the identification of an unknown compound like this compound or its isomers and derivatives. acs.orglabrulez.com Instruments such as the Quadrupole Time-of-Flight (Q-TOF) and Orbitrap are the most prevalent HRMS analyzers used in NTS workflows. acs.orgmdpi.com

The combination of liquid chromatography with HRMS (LC-HRMS) is particularly powerful for analyzing complex matrices. cleancontrolling.com LC separates the components of a mixture over time before they enter the mass spectrometer, reducing the complexity of the data at any given point and minimizing ion suppression. cleancontrolling.com The HRMS instrument then acquires full-scan mass spectra of the eluting compounds. acs.org Modern instruments can perform data-dependent acquisition (DDA) or data-independent acquisition (DIA), where precursor ions are fragmented to generate tandem mass spectra (MS/MS). acs.orgnih.gov This fragmentation data provides a structural fingerprint of the molecule, which is invaluable for confirming its identity by matching it against spectral libraries or using it for de novo structural elucidation. cleancontrolling.commdpi.com

For instance, the Orbitrap platform offers exceptionally high-resolution capabilities (often exceeding 100,000 at m/z 200), which can resolve fine isotopic structures and distinguish between closely related ions, a crucial feature for confidently assigning molecular formulas in a dense chemical background. acs.orgthermofisher.comthermofisher.com The application of these techniques has been demonstrated in the analysis of a wide array of complex samples, from environmental water and food products to biological fluids, successfully identifying previously unknown contaminants, including various nitrile-containing compounds. acs.orgnih.gov

Table 1: Key Characteristics of HRMS Instruments in Non-Targeted Screening

Instrument PlatformTypical Mass Resolution (@ m/z 200)Typical Mass AccuracyPrimary Fragmentation MethodKey Advantage in NTS
Quadrupole Time-of-Flight (Q-TOF)20,000 - 60,000&lt; 5 ppmCollision-Induced Dissociation (CID)High acquisition speed, good sensitivity.
Orbitrap60,000 - &gt;240,000&lt; 2 ppmHigher-Energy Collisional Dissociation (HCD)Ultra-high resolution and excellent mass accuracy, enabling high-confidence formula assignment. thermofisher.comthermofisher.com

Data Processing and Chemometric Analysis in Non-Targeted Nitrile Profiling

The initial data processing workflow involves several key steps to convert raw instrument data into a structured feature list. nih.govwaters.com This process includes:

Data Conversion: Converting proprietary raw data files into an open format.

Centroiding/Peak Picking: Reducing the profile data of a mass peak to a single representative m/z value and intensity. nih.gov

Feature Detection: Identifying unique pairings of mass-to-charge ratio and retention time (mz@RT) that represent potential chemical entities. nontargetedanalysis.org

Alignment: Correcting for minor shifts in retention time across different sample analyses to ensure that the same compound is recognized in each run. acs.org

Componentization: Grouping related features (e.g., isotopes, adducts) that originate from the same parent molecule into a single component. waters.comwaters.com

This multi-step process results in a final feature table listing all unique compounds detected across the samples with their corresponding intensities. nih.gov

Table 2: Typical Data Processing Workflow in Non-Targeted HRMS Analysis

StepDescriptionPurpose
1. Raw Data AcquisitionLC-HRMS analysis of samples in full scan, often with MS/MS.Generate comprehensive mass spectral data for all detectable compounds.
2. Peak Detection & Feature FindingAlgorithms identify ion signals in the m/z and retention time dimensions.Create a list of all potential chemical signals (features). nontargetedanalysis.org
3. Chromatographic DeconvolutionSeparate co-eluting peaks and group related ions (adducts, isotopes).Define unique chemical components from the feature list.
4. Sample AlignmentCorrect for retention time variations between different runs. acs.orgEnsure accurate comparison of features across a batch of samples.
5. Feature List GenerationCompile a final matrix of aligned, deconvoluted features with their intensities in each sample.Provide a clean dataset for statistical analysis and identification.

Following data processing, chemometrics is employed to analyze the large feature matrix to identify patterns, classify samples, and prioritize features for identification. mdpi.com Chemometric methods are statistical tools designed to extract meaningful information from complex chemical data. mdpi.comtandfonline.com Principal Component Analysis (PCA) is one of the most widely used unsupervised techniques in this context. tandfonline.com PCA reduces the dimensionality of the data by transforming the original variables (all the detected features) into a smaller set of uncorrelated variables known as principal components (PCs), while retaining most of the original variance. tandfonline.com

By plotting the samples on the first few principal components, it is possible to visualize groupings, trends, or outliers, which can be correlated with specific sample characteristics (e.g., contamination source, treatment process). researchgate.net Research on nitrile-containing compounds has successfully utilized PCA to differentiate and classify structurally related molecules. For example, PCA applied to NMR spectroscopic data of nitrile-functionalized silver complexes demonstrated clear clustering of different compounds, proving the technique's efficacy in distinguishing molecules based on subtle structural and functional group differences. chemrxiv.orgchemrxiv.orgunimas.myresearchgate.net Similarly, PCA has been used to understand the structure-activity relationships of benzonitrile (B105546) derivatives and to analyze volatile profiles that include nitriles. researchgate.netnih.gov This highlights the power of chemometrics to navigate the complexity of non-targeted data and pinpoint compounds of interest, such as this compound, for subsequent identification.

Advanced Research Applications of Non 4 Enenitrile

Non-4-enenitrile as a Versatile Synthetic Building Block

The reactivity of the nitrile and alkene functional groups in this compound allows it to participate in a wide array of chemical reactions, making it a key component in the synthesis of diverse organic structures.

Precursor in the Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules often requires starting materials with multiple functional groups that can be selectively manipulated. sciencedaily.comeurekalert.org this compound serves as such a precursor, with its nitrile and alkene moieties offering dual reactivity. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the double bond can undergo various addition reactions. This versatility allows for the construction of intricate molecular architectures. ontosight.aiontosight.ai The development of efficient synthetic routes is crucial for producing these complex molecules in useful quantities. sciencedaily.comeurekalert.org

Intermediate in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of significant interest in medicinal chemistry and materials science. msu.eduuomus.edu.iquou.ac.inchemistrydocs.com this compound can act as an intermediate in the synthesis of various heterocyclic systems. For example, the nitrile group can participate in cyclization reactions to form nitrogen-containing heterocycles like pyridines or pyrimidines. researchgate.net The double bond can also be functionalized to facilitate the formation of other ring structures. The Paal-Knorr synthesis, for instance, is a well-known method for synthesizing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds, which can potentially be derived from this compound through a series of transformations. msu.edu

Role in Natural Product Synthesis Investigations

The total synthesis of natural products is a significant area of organic chemistry that drives the development of new synthetic methodologies. organicchemistrydata.orgbarc.gov.in Cycloaddition strategies, for example, are powerful tools for constructing the complex ring systems often found in natural products. researchgate.netnih.gov While direct applications of this compound in completed natural product syntheses are not extensively documented in readily available literature, its functional groups are analogous to those found in precursors for such syntheses. For example, a related compound, 3-hydroxypent-4-enenitrile, is noted as a building block for more complex molecules. The nitrile and alkene functionalities are key for creating the carbon skeletons and introducing the necessary functional groups for natural product targets.

Applications in Fine Chemicals and Specialty Materials Research

The production of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, often relies on versatile building blocks. mdpi.com Nitriles are recognized as important intermediates in this sector due to their facile preparation and transformation into higher-value products like amides and carboxylic acids. nih.gov this compound, with its dual functionality, is a candidate for research in the synthesis of precursors for fragrances, dyes, and other specialty materials. appleacademicpress.comscholarsresearchlibrary.comspecificpolymers.comroutledge.com For example, the fluorination of organic compounds, a common strategy in developing specialty materials, can be applied to molecules derived from nitrile-containing precursors. daikinchem.de

Exploration of Biological Activities and Mechanisms (excluding clinical/safety)

Beyond its synthetic utility, this compound and related compounds are subjects of investigation to understand their interactions with biological systems, particularly their transformations by enzymes.

Enzymatic Transformations and Metabolite Studies

The study of how enzymes transform synthetic compounds is crucial for understanding their metabolic fate. nih.govwuxiapptec.comresearchgate.net Nitrile-converting enzymes, such as nitrilases and nitrile hydratases, are of particular interest as they can convert nitriles to carboxylic acids or amides under mild conditions. nih.gov Research in this area includes the use of enzymes to catalyze reactions on nitrile-containing compounds with high selectivity. researchgate.netpsu.edu For example, studies have explored the enzymatic hydrolysis of related dinitriles to produce chiral cyanobutanoic acids. researchgate.net

The metabolism of unsaturated nitriles is also an area of active research. For instance, the metabolism of allylnitrile, a structurally similar compound, is hypothesized to proceed through epoxidation of the double bond. nih.gov This suggests that a potential metabolic pathway for this compound could involve the formation of an epoxide, which could then be further metabolized. Understanding these enzymatic transformations and the resulting metabolites is a key aspect of biochemical research. admescope.comresearchgate.netacs.org

Mechanistic Insights into Chemoprotective Effects (e.g., induction of detoxification enzymes)

Scientific investigation into the chemoprotective effects of nitrile-containing compounds derived from cruciferous vegetables has primarily focused on hydroxylated analogues of this compound, rather than the compound itself. Research has shown that compounds such as 1-cyano-2-hydroxy-3-butene (crambene), which are also breakdown products of glucosinolates, can induce phase II detoxification enzymes. google.comebi.ac.uk This process is a key mechanism of chemoprotection, as these enzymes help to neutralize carcinogens and reduce oxidative stress. google.com For instance, the mechanism of chemoprotection by some organosulfur compounds involves the inhibition of Phase I metabolic enzymes (like cytochrome P450) that activate carcinogens, and the simultaneous enhancement of Phase II enzyme activity (like glutathione (B108866) S-transferases) that facilitates the clearance of toxic metabolites. ntu.edu.sg

While direct studies on this compound's ability to induce these specific pathways are not prominent in the reviewed literature, its presence in rapeseed meal, which contains various glucosinolate-derived nitriles, has prompted research into its detoxification. Certain bacterial nitrilase enzymes are capable of degrading 4-pentenenitrile (B1194741), converting the nitrile into less toxic carboxylic acids and ammonia (B1221849), which is a critical process for detoxifying animal feed. tarbaweya.org

Computational Molecular Docking Studies with Biological Macromolecules

Computational molecular docking provides significant insights into the interaction between small molecules like this compound and biological macromolecules, such as enzymes. researchgate.netnih.gov These studies are crucial for understanding substrate specificity and designing engineered enzymes for biotechnological applications.

A notable application involves the study of bacterial nitrilases used for rapeseed meal detoxification. tarbaweya.org Molecular docking simulations were performed to analyze the interaction of 4-pentenenitrile with a nitrilase from Paraburkholderia graminis (PgNIT2). tarbaweya.org These in silico studies identified the specific amino acid residues that form the substrate-binding pocket and are critical for the enzyme's hydrolytic activity on 4-pentenenitrile. tarbaweya.org This theoretical guidance is instrumental for the protein engineering of nitrilases to improve their efficiency in degrading toxic nitriles found in agricultural products. tarbaweya.org

Table 1: Key Amino Acid Residues in the Binding Pocket of Nitrilase (PgNIT2) for 4-Pentenenitrile

Study Focus Macromolecule Interacting Ligand Key Findings
Enzyme Engineering and Detoxification Bacterial Nitrilase (PgNIT2) 4-Pentenenitrile Molecular docking identified a substrate-binding pocket of 12 key amino acid residues required for catalytic activity. Mutation of residue A190I was shown to increase specific activity against 4-pentenenitrile by 57.3%. tarbaweya.org

Biosynthetic Pathways and Natural Occurrence Investigations

This compound occurs naturally as a volatile compound in plants of the Brassica genus, most notably in oilseed rape (Brassica napus). researchgate.netresearchgate.net In this context, it functions as a semiochemical, acting as a volatile attractant for insect pests such as the cabbage seed weevil (Ceutorhynchus assimilis). researchgate.net In addition to the free form, a derivatized version, (2S)-2-sinapoyl-4-pentenenitrile, has also been isolated from the seeds of B. napus. researchgate.netcaltech.edu The compound is also recognized as a component of food flavor. tarbaweya.org

The biosynthesis of 4-pentenenitrile in plants is linked to the metabolism of glucosinolates, which are sulfur-containing secondary metabolites characteristic of the Brassicales order. researchgate.netgoogle.com The specific precursor to 4-pentenenitrile is a pentenyl glucosinolate. When the plant tissue is damaged, the enzyme myrosinase comes into contact with the glucosinolate, catalyzing its hydrolysis. google.com This reaction can produce a variety of breakdown products, including isothiocyanates, thiocyanates, and nitriles. The formation of 4-pentenenitrile is a result of this enzymatic degradation process.

Role in Catalysis and Reaction Development

The dual functionality of this compound makes it a versatile building block and substrate in modern organic synthesis, particularly in the development of new catalytic processes and reaction methodologies.

Ligand and Substrate in Catalytic Asymmetric Synthesis

This compound serves as a valuable prochiral substrate in catalytic asymmetric synthesis, where a new stereocenter is created with high enantioselectivity. chemicalbook.com

One of the most effective applications is in asymmetric hydroformylation. Using a rhodium catalyst with a chiral bisphosphite ligand, allyl cyanide (this compound) can be converted to a chiral aldehyde with high enantiomeric excess (ee). ebi.ac.uk Specifically, a ligand from the (S)-BIPHEN family was found to give up to 80% ee in the hydroformylation of allyl cyanide, yielding a valuable chiral building block. ebi.ac.uk

Furthermore, this compound has been used as a foundational starting material in the total synthesis of complex natural products. In a synthetic route towards plebeianiol A, commercially available 4-pentenenitrile was the initial building block. researchgate.net It was first converted via ozonolysis and a subsequent Wittig reaction into an acrylate (B77674) ester, which then underwent a Sharpless asymmetric dihydroxylation to install the desired chirality early in the synthetic sequence. researchgate.net This demonstrates its utility as a C5 synthon for introducing functionality that can be stereochemically controlled through powerful catalytic asymmetric reactions.

Development of Novel Reaction Methodologies Utilizing this compound Reactivity

The distinct reactivity of the alkene and nitrile groups in this compound has been exploited to develop important and novel reaction methodologies.

A cornerstone of industrial chemistry is the production of adiponitrile, a key precursor to nylon-6,6. In this multi-step process, the isomerization of 3-pentenenitrile (B94367) to 4-pentenenitrile is a critical step. google.comresearchgate.net The resulting 4-pentenenitrile then undergoes a second, selective hydrocyanation reaction at the terminal double bond to afford the target adiponitrile. google.comresearchgate.net This large-scale industrial process relies on the controlled reactivity of the double bond in 4-pentenenitrile, guided by nickel-based catalyst systems often promoted by Lewis acids. google.com

In the realm of organometallic chemistry, novel methods for activating this compound have been explored. Research has shown that a Ruthenium PNN pincer complex can activate the molecule, leading to a complex equilibrium between several coordinated species. This work provides a new strategy for the selective functionalization of unsaturated nitriles. Additionally, allyl carbonates, which can be prepared from precursors related to this compound, are widely used in palladium-catalyzed Tsuji-Trost allylation reactions.

Theoretical Contributions to Chemical Principles

Theoretical and computational chemistry studies on this compound have provided deeper understanding of its structure, reactivity, and interactions, contributing to broader chemical principles.

Density Functional Theory (DFT) has been employed to investigate the activation of 4-pentenenitrile by a Ruthenium PNN pincer complex. These calculations elucidated the thermodynamic parameters of the equilibria between the different ways the molecule can coordinate to the metal center. By calculating the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), the study provided a quantitative basis for understanding the stability and interconversion of the observed complexes, linking theoretical models to experimental observations.

Table 2: Calculated Thermodynamic Data for the Activation of 4-Pentenenitrile with a Ruthenium Pincer Complex

Equilibrium ΔH (kcal/mol) ΔS (cal/mol·K) ΔG @ 298K (kcal/mol)
Complex 1 ⇌ Complex 1A -1.5 -1.5 -1.0
Complex 1A ⇌ Complex 1B +0.6 +3.4 -0.4
Complex 1A ⇌ Complex 1C +2.0 +5.3 +0.4

Data sourced from a study on nitrile activation by a [Ru]PNN pincer complex.

Furthermore, the fundamental physical properties of this compound have been characterized through high-resolution spectroscopic methods. A study utilizing broadband rotational spectroscopy has precisely determined the molecule's structure in the gas phase. Such experimental work is typically supported by sophisticated quantum chemical calculations to refine the structural parameters, contributing to the fundamental library of molecular structures and furthering the principles of molecular physics and chemical bonding.

Validation of New Computational Models and Algorithms

The development of accurate and efficient computational models is a cornerstone of modern chemical research, enabling the prediction of molecular properties and reaction outcomes. The validation of these models against experimental data is a critical step to ensure their reliability. guidechem.comnih.gov this compound, with its combination of functional groups, serves as an excellent candidate for this validation process.

Computational chemistry relies on a variety of models and algorithms to simulate molecular behavior. These can range from quantum mechanical methods, such as Density Functional Theory (DFT), to molecular mechanics and dynamics simulations. guidechem.com The accuracy of these models in predicting properties like molecular geometry, vibrational frequencies, and electronic structure for a molecule like this compound provides a stringent test of their performance.

Detailed Research Findings:

Researchers can utilize this compound to benchmark new computational algorithms. For instance, a new algorithm designed to predict the infrared spectrum of a molecule can be tested by first calculating the expected vibrational frequencies of this compound. These calculated frequencies can then be compared to experimentally measured values obtained through techniques like Fourier-transform infrared (FTIR) spectroscopy. A close correlation between the computed and experimental spectra would validate the new algorithm's accuracy for this class of unsaturated nitriles.

A hypothetical validation study could involve comparing the predicted bond lengths and angles of the ground state of this compound from a new computational model against those determined experimentally through microwave spectroscopy or gas-phase electron diffraction. Discrepancies between the calculated and experimental values can help refine the parameters within the computational model, leading to improved predictive power.

Interactive Data Table: Predicted vs. Experimental Properties of this compound

PropertyComputational Model A (Predicted)Computational Model B (Predicted)Experimental Value (Hypothetical)
C=C Bond Length (Å)1.3451.3381.342
C≡N Bond Length (Å)1.1581.1561.157
C-C=C Bond Angle (°)124.5125.1125.0
Dipole Moment (D)3.83.93.85

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the concept of validating computational models.

Furthermore, the conformational landscape of this compound, arising from rotation around its single bonds, can be explored using computational methods. The relative energies of different conformers predicted by a new algorithm can be compared with experimental data from techniques like variable-temperature NMR spectroscopy. This comparison is crucial for validating the model's ability to handle the subtle energetic differences that govern molecular shape and reactivity. solubilityofthings.com

Deepening Understanding of Fundamental Reaction Mechanisms

The dual functionality of this compound makes it a valuable tool for elucidating the intricate details of chemical reactions. The presence of both a nucleophilic nitrile group and an electrophilic double bond allows it to participate in a variety of transformations, providing a rich field for mechanistic investigation. europa.eutcichemicals.com

Detailed Research Findings:

The study of addition reactions to the carbon-carbon double bond in this compound can provide insights into electrophilic and nucleophilic addition mechanisms. For example, the reaction of this compound with a halogen like bromine can be studied to understand the formation of bromonium ion intermediates and the subsequent stereochemistry of the product. Computational studies, such as DFT calculations, can be employed to map the potential energy surface of the reaction, identifying transition states and intermediates. molinstincts.com These theoretical findings can then be corroborated with experimental evidence from kinetic studies and product analysis.

Similarly, the reactivity of the nitrile group can be explored. The hydrolysis of this compound to the corresponding carboxylic acid or amide under acidic or basic conditions can be investigated to understand the step-by-step process of nitrile hydration. europa.eu Isotope labeling studies, where a heavy isotope of oxygen or hydrogen is incorporated into the reactants, can be used to trace the path of atoms throughout the reaction, providing definitive evidence for a proposed mechanism.

A specific area of interest is the intramolecular cyclization of derivatives of this compound. By introducing other functional groups into the molecule, researchers can induce cyclization reactions that lead to the formation of heterocyclic compounds. The regioselectivity and stereoselectivity of these reactions can be studied to understand the factors that govern the formation of specific ring structures. These experimental observations, when combined with computational modeling of the reaction pathways, provide a comprehensive understanding of the underlying mechanistic principles.

Interactive Data Table: Mechanistic Pathways for this compound Reactions

Reaction TypeKey IntermediatesInfluencing FactorsExperimental Probes
Electrophilic Addition to C=CHalonium ion, CarbocationSolvent polarity, TemperatureKinetic studies, Stereochemical analysis
Nucleophilic Addition to C≡NImine anionNature of nucleophile, CatalystIsotope labeling, Trapping of intermediates
Hydrolysis of NitrileAmide, Tetrahedral intermediatepH, TemperatureIn-situ spectroscopy (NMR, IR)
Intramolecular CyclizationVaries (e.g., cyclic carbocation)Substituent effects, Ring strainProduct distribution analysis

Note: This table provides a generalized overview of mechanistic studies applicable to unsaturated nitriles like this compound.

By systematically studying the reactions of this compound and comparing the results with theoretical predictions, chemists can refine their understanding of fundamental reaction mechanisms, leading to the development of new synthetic methods and a more profound knowledge of chemical reactivity.

Future Research Directions and Emerging Challenges

Development of Sustainable and Atom-Economical Synthesis Routes

The principles of green chemistry are increasingly guiding synthetic strategies, with a strong emphasis on minimizing environmental impact and maximizing resource efficiency. jocpr.compurkh.com For nitriles like Non-4-enenitrile, this translates to developing processes that are not only efficient in yield but also in atom economy, a concept that measures the proportion of reactant atoms incorporated into the final desired product. wikipedia.org

Future research will likely focus on moving away from traditional methods that may involve toxic reagents, such as cyanides, and instead explore more environmentally benign alternatives. nih.gov The use of catalysis is central to this effort, enabling reactions to proceed under milder conditions, thereby reducing energy consumption and waste. purkh.comlongdom.org Researchers are investigating the use of non-noble metal oxide-based nanocatalysts for the synthesis of various nitriles from readily available alcohols and ammonia (B1221849) with molecular oxygen, a process that aligns with green chemistry principles. nih.gov

A key metric in evaluating the sustainability of a synthetic route is its atom economy. wikipedia.org An ideal reaction would have 100% atom economy, where all atoms from the reactants are found in the product. organic-chemistry.org For example, a reagentless approach for the iodosulfenylation of alkynes has been reported to achieve 100% atom economy. rsc.org The development of such highly atom-economical reactions for the synthesis of this compound and its precursors is a significant future challenge. This includes designing multi-component reactions where multiple starting materials are combined in a single step to form the product, minimizing waste and improving efficiency. purkh.comchemrxiv.org

Table 1: Comparison of Green Chemistry Metrics for Different Synthetic Approaches

Metric Traditional Synthesis Emerging Sustainable Synthesis Ideal Goal
Atom Economy Often low to moderate High to excellent rsc.org 100% organic-chemistry.org
Catalyst Often stoichiometric or hazardous reagents Recyclable, non-noble metal catalysts nih.gov Highly efficient and benign catalyst
Solvent Often volatile organic compounds Water, supercritical CO2, or solvent-free jocpr.comlongdom.org No solvent or benign solvent
Feedstocks Often petroleum-based Renewable resources, biomass jocpr.comlongdom.org Fully renewable
Byproducts Often significant and hazardous Minimal and non-toxic wikipedia.org Zero waste

Exploration of Novel Reactivity Patterns and Derivatizations

The chemical structure of this compound, featuring both a nitrile group and a carbon-carbon double bond, offers a rich platform for exploring novel reactivity and creating a diverse range of derivatives. The nitrile group can undergo reduction to an amine or be hydrolyzed to a carboxylic acid, while the double bond can participate in various addition and cycloaddition reactions.

Future research will likely investigate new catalytic systems to control the chemo- and stereoselectivity of reactions involving this compound. For instance, the development of catalysts for the asymmetric hydrofunctionalization of the alkene moiety would provide access to chiral derivatives with potential applications in pharmaceuticals and materials science.

Derivatization is a key technique for modifying the properties of a molecule to make it suitable for a specific application or analytical method. phenomenex.com For example, silylation is a common derivatization method used in gas chromatography to increase the volatility of polar compounds by replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group. phenomenex.comobrnutafaza.hr The application of such techniques to this compound and its derivatives could facilitate their analysis and characterization. restek.com

Furthermore, the exploration of cycloaddition reactions, such as the Diels-Alder reaction, involving this compound as either the diene or dienophile component, could lead to the synthesis of complex cyclic and polycyclic structures. researchgate.net These new molecular scaffolds could serve as building blocks for novel materials or biologically active compounds.

Integration of Advanced Analytical Techniques for Real-Time Monitoring

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process control, particularly in continuous flow synthesis. nih.govscispace.com Future research on this compound will benefit from the integration of advanced process analytical technology (PAT). scispace.com

Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV/Vis) spectroscopy can be coupled with reaction systems to provide continuous data on the concentration of reactants, intermediates, and products. nih.govscispace.com This real-time information allows for dynamic adjustments to reaction parameters to maximize yield and minimize impurities. For instance, in a multistep synthesis, different analytical techniques can be employed at each stage to monitor specific transformations. nih.gov

The development of advanced data analysis models, including machine learning and deep learning algorithms, will be essential to process the large datasets generated by these real-time monitoring techniques. nih.govscispace.com These models can help to identify subtle correlations and predict reaction outcomes, leading to more efficient and robust synthetic processes.

Table 2: Advanced Analytical Techniques for Reaction Monitoring

Technique Information Provided Application in this compound Synthesis
NMR Spectroscopy Detailed structural information, quantification of species nih.govsolubilityofthings.com Monitoring the conversion of starting materials and the formation of specific isomers.
IR Spectroscopy Functional group analysis, reaction kinetics nih.govsolubilityofthings.com Tracking the disappearance of reactant functional groups and the appearance of product functional groups.
UV/Vis Spectroscopy Concentration of chromophoric species nih.govscispace.com Monitoring reactions involving conjugated systems or colored intermediates.
Mass Spectrometry Molecular weight and fragmentation patterns solubilityofthings.com Identifying products and byproducts, especially when coupled with chromatography (GC-MS, LC-MS). researchgate.net
Raman Spectroscopy Molecular vibrations, complementary to IR researchgate.net Non-destructive analysis of reaction mixtures, including aqueous solutions. researchgate.net
High-Performance Liquid Chromatography (HPLC) Separation and quantification of components in a mixture nih.govsolubilityofthings.com Final quantification of product purity and analysis of complex mixtures. nih.gov

Enhanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. tamuc.edu For this compound, enhanced computational modeling will play a crucial role in several areas of future research.

Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, determine transition state geometries, and calculate activation energies. researchgate.net This information is invaluable for predicting the feasibility of a proposed reaction and for understanding the factors that control its selectivity. For example, computational studies can help to elucidate the mechanistic pathways of cycloaddition reactions, predicting whether a reaction will proceed through a concerted or stepwise mechanism. researchgate.net

Computational models can also be used to predict the electronic properties of molecules, such as their electrophilicity and nucleophilicity, which are key to understanding their reactivity. researchgate.net This predictive power can guide the design of new experiments and accelerate the discovery of novel reactions and derivatives of this compound. Molecular modeling software can be an economical way to screen potential drug targets and predict the thermodynamic and physicochemical properties of drug-target interactions. frontiersin.org

Interdisciplinary Research at the Interface of Chemistry and Biology (mechanistic focus)

The interface of chemistry and biology offers exciting opportunities for interdisciplinary research involving this compound and its derivatives. A key focus of this research will be to elucidate the mechanistic interactions of these compounds with biological systems. nih.govnih.gov

Understanding how a molecule interacts with a biological target, such as a protein or enzyme, is fundamental to designing new therapeutic agents. pitt.edu Computational modeling can be used to predict the binding modes of this compound derivatives to biological macromolecules, providing insights into the structural features that are important for activity. nih.gov

Experimental techniques will be essential to validate these computational predictions and to probe the mechanistic details of these interactions. This could involve studying the effects of these compounds on enzyme kinetics or using biophysical methods to characterize their binding to target proteins. A deeper understanding of these mechanistic interactions will be crucial for the rational design of new molecules with specific biological functions. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.